

Spectroscopic Profile of 2-Acetamidoacrylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetamidoacrylic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-acetamidoacrylic acid**, a key building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and comparative format. Furthermore, this guide outlines the fundamental experimental protocols for acquiring such spectra, offering a valuable resource for researchers working with this compound.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources to provide a comprehensive profile of **2-acetamidoacrylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

- Solvent: DMSO-d₆
- Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly found in search results	N/A	N/A	Vinyl protons (=CH ₂)
Data not explicitly found in search results	N/A	N/A	NH proton
Data not explicitly found in search results	Singlet	3H	Acetyl methyl protons (-CH ₃)
Data not explicitly found in search results	Broad Singlet	1H	Carboxylic acid proton (-COOH)

¹³C NMR (Carbon NMR) Data[1]

- Instrument: Varian XL-100[1]

Chemical Shift (ppm)	Assignment
Data not explicitly found in search results	Acetyl methyl carbon (-CH ₃)
Data not explicitly found in search results	Vinyl carbon (=CH ₂)
Data not explicitly found in search results	Quaternary vinyl carbon (=C<)
Data not explicitly found in search results	Carboxylic acid carbon (-COOH)
Data not explicitly found in search results	Amide carbonyl carbon (-C=O)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below was obtained using Attenuated Total Reflectance (ATR) on a neat sample.[1]

- Instrument: Bruker Tensor 27 FT-IR[\[1\]](#)
- Technique: ATR-Neat[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
Broad band around 3300-2500	Broad	O-H stretch (Carboxylic Acid)
Around 3200	Medium	N-H stretch (Amide)
Around 3000	Medium	C-H stretch (sp ² and sp ³)
Around 1700	Strong	C=O stretch (Carboxylic Acid)
Around 1650	Strong	C=O stretch (Amide I)
Around 1630	Medium	C=C stretch (Alkene)
Around 1540	Medium	N-H bend (Amide II)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. [\[1\]](#)

- Ionization: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
129	Base Peak	[M] ⁺ (Molecular Ion)
87	High	[M - CH ₂ CO] ⁺
43	High	[CH ₃ CO] ⁺
42	Medium	[CH ₂ CO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-acetamidoacrylic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.[2]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
- Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for better resolution. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy (ATR Method)

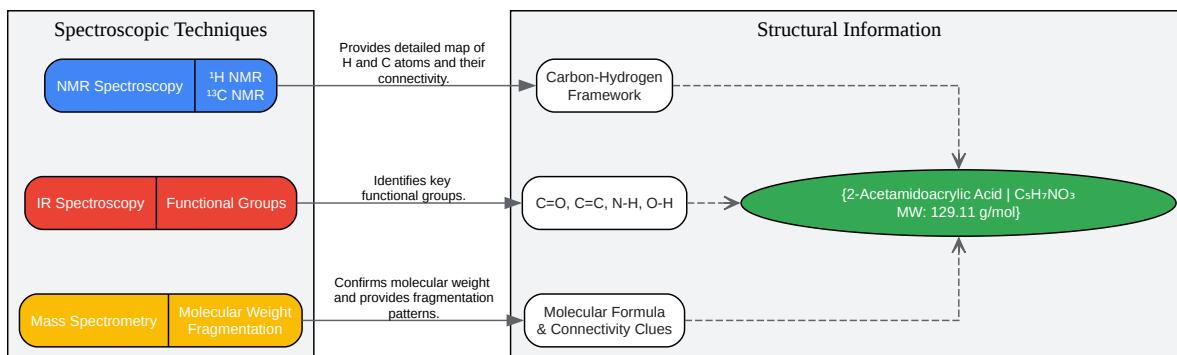
- Sample Preparation: Place a small amount of the solid **2-acetamidoacrylic acid** sample directly onto the ATR crystal.[1]
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS with EI)

- Sample Preparation: Dissolve a small amount of **2-acetamidoacrylic acid** in a volatile organic solvent compatible with the GC system (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.[3]
- Injection: Inject a small volume (typically 1 μ L) of the solution into the gas chromatograph.
- Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragments.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.
- Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.[4]

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of **2-acetamidoacrylic acid**.



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